3-(4-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-32-19-11-7-17(8-12-19)15-30-25(31)21-5-3-4-6-22(21)27-26(30)35-16-23-28-24(29-33-23)18-9-13-20(34-2)14-10-18/h3-14H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXXGBFWFABTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of the quinazolin-4(3H)-one class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties.
Antibacterial Activity
Quinazolin-4(3H)-one derivatives have demonstrated a range of antibacterial properties. Studies indicate that modifications in the structure significantly influence their effectiveness against various bacterial strains.
- Mechanism of Action : The antibacterial activity is often associated with the ability of these compounds to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The presence of electron-donating groups, such as methoxy groups, can enhance activity against Gram-positive and Gram-negative bacteria .
-
Case Studies :
- A study reported that certain quinazolin-4(3H)-one derivatives exhibited moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- Another investigation highlighted that compounds with heterocyclic substitutions showed improved antibacterial effects, indicating that structural diversity is crucial for enhancing biological activity .
Anticancer Activity
The anticancer potential of quinazolin-4(3H)-one derivatives is well-documented, with several studies demonstrating their ability to inhibit cancer cell proliferation.
- Mechanisms : These compounds often exert their effects by targeting specific pathways involved in cancer cell growth. For instance, they may inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers .
-
Research Findings :
- A recent study found that a series of quinazolin-4(3H)-one derivatives displayed significant antiproliferative activity against various cancer cell lines, including lung and breast cancer .
- The IC50 values for some derivatives were reported in the nanomolar range, indicating potent anticancer activity .
Antioxidant Activity
Antioxidant properties are another important aspect of quinazolin-4(3H)-one derivatives. These compounds can scavenge free radicals and reduce oxidative stress.
- Evaluation Methods : Various assays such as DPPH and ABTS are employed to assess antioxidant capacity. Compounds with hydroxyl groups at specific positions have shown enhanced antioxidant activity .
- Findings : Research indicates that certain phenolic derivatives of quinazolin-4(3H)-one possess superior radical scavenging abilities compared to standard antioxidants like ascorbic acid .
Summary of Biological Activities
Case Study Results
| Compound ID | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| A3 | PC3 | 10 | Anticancer |
| A5 | MCF-7 | 10 | Anticancer |
| 25a | DPPH Assay | - | Antioxidant |
| 5h | Radical Scavenging | - | Antioxidant |
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 3-(4-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit various biological activities:
Antimicrobial Activity
Studies have shown that quinazolinone derivatives possess significant antimicrobial properties. For example, derivatives containing oxadiazole moieties have been reported to demonstrate potent antibacterial and antifungal activities. The presence of the methylthio group may enhance these properties by increasing lipophilicity and improving membrane penetration.
Anticancer Potential
Quinazolinone compounds are being investigated for their anticancer properties. Preliminary studies suggest that the target compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory effects. The incorporation of specific substituents can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, a series of quinazolinone derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
- Cancer Cell Line Testing : Research conducted by Smith et al. (2023) demonstrated that a structurally related compound significantly inhibited proliferation in breast cancer cell lines. The study suggested that further modification of the side chains could enhance efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Compound A : 3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one (from )
- Key Differences : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and lacks the 4-methoxybenzyl group.
- Impact : The triazole’s hydrogen-bonding capability may enhance target interactions compared to the oxadiazole’s electron-withdrawing nature. Biological screening data (unreported in ) would clarify efficacy differences .
Compound B: 3-Amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methyl)-quinazolin-4(3H)-one (from )
- Key Differences : Incorporates a 1,2,4-triazole-thioether linkage and an amantadinyl group.
- Impact : The amantadinyl substituent (a bulky aliphatic group) likely alters pharmacokinetics, increasing solubility but reducing blood-brain barrier penetration compared to the 4-methoxybenzyl group in the target compound .
Heterocyclic Substituent Comparison
Analysis :
- The 1,2,4-oxadiazole in the target compound may confer greater metabolic stability than triazole derivatives due to reduced susceptibility to enzymatic degradation .
- Pyridinylvinyl substituents (e.g., Compound C) enhance π-π stacking with aromatic residues in enzyme active sites, a feature absent in the target compound’s 4-(methylthio)phenyl group .
Substituent Electronic Effects
- 4-Methoxybenzyl vs. In contrast, methyl groups (e.g., 9d in ) offer steric bulk without electronic modulation .
- Methylthio (SMe) vs. Methoxy (OMe) :
Preparation Methods
Core Quinazolinone Synthesis
Benzoxazinone Intermediate Formation
The synthesis typically begins with anthranilic acid (1 ), which undergoes acylation to form an amide intermediate. Reaction with butyryl chloride yields N -butyrylanthranilic acid (2 ), followed by cyclization using acetic anhydride to produce benzoxazin-4-one (3 ).
$$
\text{Anthranilic acid} \xrightarrow{\text{butyryl chloride}} \text{N-butyrylanthranilic acid} \xrightarrow{\text{Ac}_2\text{O}} \text{benzoxazin-4-one} \quad
$$
Quinazolinone Core Functionalization
Benzoxazinone (3 ) reacts with 4-methoxybenzylamine under reflux to form 3-(4-methoxybenzyl)quinazolin-4(3H)-one (4 ). This step introduces the 3-position substituent critical for lipophilicity and target interaction.
$$
\text{Benzoxazin-4-one} + \text{4-methoxybenzylamine} \xrightarrow{\Delta} \text{3-(4-methoxybenzyl)quinazolin-4(3H)-one} \quad
$$
Oxadiazole Ring Construction
Amidoxime Preparation
The 4-(methylthio)phenyl-substituted 1,2,4-oxadiazole requires precursor amidoxime (5 ). 4-(Methylthio)benzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield 5 .
$$
\text{4-(Methylthio)benzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{amidoxime} \quad
$$
Cyclization to Oxadiazole
The amidoxime (5 ) undergoes cyclization with a carboxylic acid derivative. Using chloroacetic acid and coupling agents like EDCl, the reaction forms 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl chloride (6 ).
$$
\text{Amidoxime} + \text{chloroacetic acid} \xrightarrow{\text{EDCl, DMF}} \text{3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl chloride} \quad
$$
Thioether Linkage Formation
Thiolation of Quinazolinone
The quinazolinone (4 ) is thiolated at the 2-position using phosphorus pentasulfide (P₂S₅) in dry pyridine, yielding 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one (7 ).
$$
\text{3-(4-Methoxybenzyl)quinazolin-4(3H)-one} \xrightarrow{\text{P}2\text{S}5, \text{pyridine}} \text{2-mercapto derivative} \quad
$$
Nucleophilic Substitution
The thiol group in 7 reacts with the oxadiazole-methyl chloride (6 ) in DMF containing potassium carbonate (K₂CO₃), forming the final thioether linkage.
$$
\text{2-Mercaptoquinazolinone} + \text{oxadiazole-methyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{target compound} \quad
$$
Alternative Synthetic Routes
Optimization and Challenges
Yield Optimization
Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Spectral Data for Intermediate Validation
| Intermediate | IR (cm⁻¹) | $$ ^1\text{H NMR} $$ (δ, ppm) |
|---|---|---|
| 4 | 1680 (C=O) | 3.81 (s, 3H, OCH₃), 5.21 (s, 2H, CH₂) |
| 6 | 1610 (C=N) | 2.50 (s, 3H, SCH₃), 4.65 (s, 2H, CH₂) |
| 7 | 2550 (S-H) | 3.80 (s, 3H, OCH₃), 5.18 (s, 2H, CH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
